Efaproxiral (formerly known as RSR13, GSJ 61, JP 4, KDD 86, RS 4) is a synthetic, small-molecule compound classified as a radiation-sensitising agent and allosteric modifier of hemoglobin. [] While its development primarily targeted cancer treatment, it also finds applications in research exploring hypoxia and its impact on various physiological processes. Efaproxiral facilitates a rightward shift in the oxygen dissociation curve of hemoglobin, thereby enhancing the delivery of oxygen to tissues, particularly in hypoxic conditions. []
Efaproxiral has a molecular formula of and a molecular weight of approximately 341.40 g/mol. Its structure is characterized as achiral with no defined stereocenters or E/Z centers . The compound's structural representation includes:
CC1=CC(NC(=O)CC2=CC=C(OC(C)(C)C(O)=O)C=C2)=CC(C)=C1
BNFRJXLZYUTIII-UHFFFAOYSA-N
This structural data indicates the presence of functional groups that facilitate its interaction with hemoglobin, enhancing oxygen delivery to tissues .
Efaproxiral primarily acts through allosteric modulation of hemoglobin. It reduces the oxygen binding affinity of hemoglobin, thereby promoting oxygen release in hypoxic conditions. The key reaction involves the modification of hemoglobin's oxygen dissociation curve, which is crucial for its function as a radiation sensitizer:
This mechanism is particularly beneficial in tumor environments where hypoxia limits the effectiveness of radiation therapy .
The mechanism of action for efaproxiral involves several key processes:
Clinical studies have shown that doses around 75 mg/kg can achieve a significant increase in P50, thereby improving tumor oxygenation and potentially enhancing radiosensitivity .
Efaproxiral exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during therapeutic applications .
Efaproxiral has been primarily investigated for its applications in oncology as a radiation sensitizer. Its ability to enhance oxygen delivery to hypoxic tumors makes it a candidate for improving outcomes in radiation therapy. Although it did not show significant benefits in large-scale clinical trials, it remains a subject of interest for further research into its potential uses in combination therapies or alternative cancer treatment strategies .
Efaproxiral (RSR13) is a synthetic allosteric effector that selectively decreases hemoglobin’s oxygen-binding affinity. It binds reversibly to hemoglobin’s central water cavity, stabilizing the deoxygenated (Tense/T-state) conformation. This reduces hemoglobin–oxygen affinity, quantified by an increased P50 value (partial pressure of oxygen at 50% hemoglobin saturation). Under physiological conditions, hemoglobin P50 is ~26 mmHg; efaproxiral elevates it by 10–15 mmHg at therapeutic concentrations, significantly enhancing oxygen release to hypoxic tissues [3] [8]. The compound mimics endogenous allosteric modulators (e.g., 2,3-bisphosphoglycerate, 2,3-BPG) but with higher potency and specificity for adult hemoglobin (HbA) [3] [10].
Table 1: Efaproxiral-Induced Shifts in Hemoglobin P50
Efaproxiral Concentration | ΔP50 (mmHg) | Experimental Model |
---|---|---|
75 mg/kg | +10 | Human whole blood (in vitro) |
100 mg/kg | +15 | Phase III clinical samples |
Target E-RBC (483 μg/mL) | +12 | REACH trial subset analysis |
Molecular docking and crystallographic studies reveal that efaproxiral anchors to hemoglobin’s α1β2 interface, primarily engaging with residues lining the central cavity. Key interactions include:
X-ray crystallography (resolution: 1.8–2.5 Å) demonstrates efaproxiral’s binding within the solvent-filled hemoglobin central cavity. The compound’s carboxylate group forms electrostatic interactions with βLys82, while its aromatic rings engage in π-stacking with βPhe85 and βLeu88. This binding enlarges the β-cleft entry point by 2.3 Å, facilitating oxygen egress [3] [7]. Compared to endogenous 2,3-BPG, efaproxiral binds with higher affinity (Kd = 4.86 × 10−5 M vs. 4.62 × 10−4 M for 2,3-BPG) due to optimized van der Waals contacts [7] [10].
Table 2: Structural Parameters of Efaproxiral-Hemoglobin Binding
Parameter | Efaproxiral-Hb Complex | Native Hb (T-state) |
---|---|---|
Central Cavity Volume (ų) | 520 | 490 |
Key Residues in Binding | βLys82, βPhe85, βLeu88 | N/A |
Affinity (Kd, M) | 4.86 × 10−5 | 4.62 × 10−4 (for 2,3-BPG) |
Efaproxiral accelerates oxygen dissociation from hemoglobin via first-order kinetics, reducing the half-life of oxyhemoglobin from 20 ms (untreated) to 12 ms at 100 mg/kg doses. In tumor models, this elevated oxygen release increased tissue pO2 by 43.4 mmHg within 30 minutes post-administration [2] [5]. Clinical studies in brain metastases revealed that efaproxiral concentrations ≥483 μg/mL in red blood cells (E-RBC) correlated with a 46% reduction in mortality risk in breast cancer patients, attributable to improved radiosensitization of hypoxic tumors [2] [6]. The compound’s efficacy is oxygen-dependent, requiring supplemental O2 (4 L/min) to maximize arterial oxygen saturation (>93%) [5] [6].
Table 3: Tissue Oxygenation Changes Induced by Efaproxiral
Tissue/Model | pO2 Increase (mmHg) | Time to Max Effect |
---|---|---|
Radiation-induced fibrosarcoma | +43.4 | 22–31 minutes |
Brain metastases (REACH trial) | +8.4 (mean) | 30 minutes post-WBRT |
Hypoxic neuronal tissue | +12.7 | 45 minutes |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7